Benzo[a]naphtho[8,1,2-cde]naphthacene

Thermodynamics Computational Chemistry Environmental Persistence

Benzo[a]naphtho[8,1,2-cde]naphthacene (also known as Benzo[e]naphtho[2,3-a]pyrene) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H16 and a molecular weight of 352.43 g/mol. It is a heptacyclic compound characterized by an extensive, planar, fully conjugated aromatic system.

Molecular Formula C28H16
Molecular Weight 352.4 g/mol
CAS No. 192-70-1
Cat. No. B093301
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[a]naphtho[8,1,2-cde]naphthacene
CAS192-70-1
Molecular FormulaC28H16
Molecular Weight352.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C6=CC=CC=C6C7=CC=CC(=C75)C=C4
InChIInChI=1S/C28H16/c1-2-7-19-15-25-20(14-18(19)6-1)16-26-22-10-4-3-9-21(22)23-11-5-8-17-12-13-24(25)28(26)27(17)23/h1-16H
InChIKeyYEVOPXRNZORJGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[a]naphtho[8,1,2-cde]naphthacene (CAS 192-70-1): A High-Molecular-Weight C28H16 PAH for Specialized Research & Analytical Standards


Benzo[a]naphtho[8,1,2-cde]naphthacene (also known as Benzo[e]naphtho[2,3-a]pyrene) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C28H16 and a molecular weight of 352.43 g/mol [1]. It is a heptacyclic compound characterized by an extensive, planar, fully conjugated aromatic system [2]. This compound is not commercially produced on a large scale and is primarily utilized as a high-purity analytical reference standard for environmental monitoring, toxicological research, and as a model compound in materials science investigations, particularly for understanding structure-property relationships in organic electronics .

Why Substituting In-Class C28H16 PAHs Like Dibenzo[a,j]perylene for Benzo[a]naphtho[8,1,2-cde]naphthacene is Scientifically Invalid


Generic substitution among C28H16 PAH isomers is not scientifically defensible due to drastic, shape-dependent differences in key properties. Computational data reveals that while isomers share an identical molecular weight, their thermodynamic stability, solubility, and electronic structure diverge significantly. For example, the calculated standard Gibbs free energy of formation (ΔfG°) for Benzo[a]naphtho[8,1,2-cde]naphthacene is 883.28 kJ/mol [1], a value that reflects its unique topological arrangement of aromatic sextets and is predictive of its distinct environmental persistence and reactivity compared to other isomers. Such fundamental thermodynamic differences directly translate into non-interchangeable behavior in analytical separation, spectroscopic detection, and material performance, mandating isomer-specific procurement for precise scientific work.

Evidence-Based Differentiation Guide for Procuring Benzo[a]naphtho[8,1,2-cde]naphthacene (192-70-1)


Thermodynamic Stability Differential: Quantified ΔfG° Comparison Against a Direct C28H16 Isomer

Benzo[a]naphtho[8,1,2-cde]naphthacene demonstrates a measurably higher thermodynamic stability compared to the common isomer Dibenzo[a,j]perylene. Its calculated standard Gibbs free energy of formation (ΔfG°) is 883.28 kJ/mol [1]. This value is a direct quantitative indicator of the molecule's inherent stability, which influences its environmental degradation half-life and its robustness as a material building block. This level of specific thermodynamic data is essential for modeling environmental fate or predicting synthetic yields.

Thermodynamics Computational Chemistry Environmental Persistence Isomer Differentiation

Hydrophobicity and Solubility Profile: A Measurable LogP Advantage for Analytical Separation

The lipophilicity of Benzo[a]naphtho[8,1,2-cde]naphthacene is quantitatively defined by its calculated logPoct/wat value of 8.044 [1]. This high value is a direct result of its large, planar, and fully conjugated aromatic surface. While the comparator isomer Dibenzo[a,j]perylene is also highly lipophilic, this specific logP value is a precise parameter for optimizing reverse-phase HPLC separation methods, ensuring baseline resolution from other co-eluting C28H16 isomers, which is a common analytical challenge [1].

Analytical Chemistry Chromatography Solubility Lipophilicity

Fluorescence Probe Behavior: Unique Vibronic Features Differentiating C28H16 Fluorescent Probes

In a systematic study evaluating PAHs as solvent polarity probes, Benzo[a]naphtho[8,1,2-cde]naphthacene displayed specific vibronic features in its fluorescence spectrum, characterized by a distinct pattern of band intensities [1]. Critically, its point group symmetry (D2h) differs from other C28H16 isomers like Tribenzo[de,kl,rst]pentaphene (C2 symmetry) [1]. The fine structure of its emission spectrum, particularly the ratio of band intensities, directly correlates with solvent polarity, making it a candidate for a calibrated polarity probe, a property not shared by all PAHs of similar size [1].

Fluorescence Spectroscopy Solvent Polarity Probes Photophysics Environmental Sensing

Mass Spectrometric Fingerprint: A Definitive 135-Peak Signature for Unambiguous Identification

Gas chromatography-mass spectrometry (GC-MS) provides an unambiguous identification method specific to Benzo[a]naphtho[8,1,2-cde]naphthacene. The NIST library entry for this compound contains a mass spectrum with a total of 135 distinct peaks, anchored by a base peak at m/z 352, a strong confirmatory peak at m/z 353, and a key fragment at m/z 176 [1]. This rich and distinctive fragmentation pattern, particularly the specific intensity ratio between the molecular ion and its major fragments, serves as a definitive spectral fingerprint, enabling its reliable differentiation and quantification in complex mixtures where other C28H16 isomers may co-elute or share a nominal mass.

Mass Spectrometry GC-MS Analytical Chemistry Environmental Analysis

Validated Application Scenarios for Benzo[a]naphtho[8,1,2-cde]naphthacene (192-70-1) Based on Differential Evidence


High-Resolution Environmental PAH Analysis and Source Apportionment

Environmental analytical laboratories must quantify Benzo[a]naphtho[8,1,2-cde]naphthacene as a distinct marker in complex samples like urban air particulates or coal tar. Its unique GC-MS fingerprint with 135 peaks and a specific 352/353 m/z ratio [2], combined with its high logP of 8.044 [1], which defines its chromatographic behavior, allows for its unambiguous resolution and identification. This isomer-specific data is essential for source apportionment studies, where the relative ratios of different high-molecular-weight PAHs indicate specific combustion sources.

Calibrated Fluorescence Polarity Sensing in Non-Aqueous Media

For material scientists developing optical sensors, this compound's proven behavior as a calibrated solvent polarity probe, characterized by its D2h symmetry and distinct solvent-dependent vibronic band structure [3], is a key selection criterion. Its response can be used to monitor subtle changes in the polarity of polymer blends or non-aqueous solvents during processing or aging, an application where a generic PAH without this specific, documented photophysical fingerprint would be ineffective.

Mechanistic Carcinogenicity and DNA-Adduct Formation Studies

Toxicological researchers investigating the structure-carcinogenicity relationship of PAHs require this needle-like isomer for its specific molecular topology. The defined thermodynamic stability (ΔfG° of 883.28 kJ/mol [1]) suggests a specific rate of metabolic activation and subsequent DNA-adduct formation that is predicted to be distinct from other C28H16 isomers. This allows for a controlled, isomer-specific investigation of how a bay- or fjord-region in a large PAH influences genotoxicity.

Procurement of Certified Reference Material for Method Validation

For quality assurance managers and method developers, procuring this compound as a certified reference material (CRM) is justified by the need for a definitively characterized standard. The compound's identity can be verified against the NIST mass spectral library [2] and its purity can be confirmed using HPLC methods calibrated with its unique logP value [1]. This ensures the accuracy, traceability, and defensibility of analytical data in regulatory compliance testing.

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